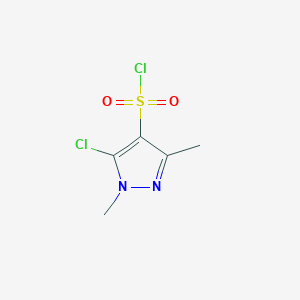

5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-1,3-dimethylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N2O2S/c1-3-4(12(7,10)11)5(6)9(2)8-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGVUNSKAPCFNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380385 | |

| Record name | 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88398-93-0 | |

| Record name | 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride

An In-depth Technical Guide to the

Introduction: Strategic Importance of Pyrazole Sulfonyl Chlorides

5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride is a pivotal intermediate in contemporary synthetic chemistry. Its structural motifs are integral to the development of a wide array of bioactive molecules, including advanced agrochemicals and specialized pharmaceuticals. The presence of a reactive sulfonyl chloride group on the pyrazole core allows for facile derivatization, making it a highly sought-after building block for constructing complex molecular architectures, particularly in the synthesis of novel sulfonamides which exhibit a broad spectrum of biological activities[1].

This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this key intermediate. We will delve into the mechanistic underpinnings of the reaction sequence, explain the rationale behind the selection of reagents and conditions, and provide detailed, field-proven protocols suitable for laboratory execution.

Synthetic Strategy: A Two-Stage Approach

The most reliable and scalable synthesis of the target compound is achieved through a two-stage process. This strategy begins with the functionalization of a readily available pyrazolone precursor, followed by a direct chlorosulfonation to install the desired sulfonyl chloride group.

-

Stage 1: Vilsmeier-Haack Chloroformylation of 1,3-dimethyl-5-pyrazolone to synthesize the key precursor, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

-

Stage 2: Direct Chlorosulfonation of the pyrazole core. While the synthesis often proceeds from the corresponding 5-chloro-1,3-dimethyl-1H-pyrazole, for the purpose of this guide, we will adapt a well-established procedure for direct chlorosulfonation on a substituted pyrazole ring, which is a common and effective method for producing pyrazole-4-sulfonyl chlorides[1][2].

The overall transformation is depicted below:

Caption: High-level overview of the two-stage synthetic pathway.

Stage 1: Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole

Mechanistic Rationale & Causality

The initial step involves the conversion of 1,3-dimethyl-5-pyrazolone. This precursor exists in keto-enol tautomeric forms, a factor that can influence its reactivity[3]. The Vilsmeier-Haack reaction, employing a combination of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is an exceptionally effective method for this transformation.

The reaction proceeds via the formation of the Vilsmeier reagent, chloro(dimethylamino)methyleniminium chloride, an electrophilic species. This reagent reacts with the pyrazolone to achieve two critical transformations simultaneously: chlorination at the C5 position and formylation at the C4 position[4]. However, for the synthesis of the direct precursor to our target molecule, we are primarily interested in the chlorination. The chlorination of 1,3-dimethyl-5-pyrazolone using a chlorinating agent like POCl₃ effectively converts the hydroxyl group of the enol tautomer (or the keto group) into a chloro substituent at the C5 position[3].

Caption: Logical flow of the Vilsmeier-Haack chlorination step.

Experimental Protocol: 5-chloro-1,3-dimethyl-1H-pyrazole

This protocol is adapted from established procedures for the chlorination of pyrazolones[3][5].

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 1,3-dimethyl-5-pyrazolone (1.0 equiv).

-

Reagent Addition: Add phosphorus oxychloride (POCl₃) (3.0-5.0 equiv) to the flask. The reaction is typically performed neat or in a high-boiling inert solvent.

-

Reaction Conditions: Heat the reaction mixture to 90-110 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution with a suitable base, such as sodium carbonate or a concentrated sodium hydroxide solution, until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure 5-chloro-1,3-dimethyl-1H-pyrazole.

Stage 2:

Mechanistic Rationale & Causality

This stage involves an electrophilic aromatic substitution on the electron-rich pyrazole ring. The C4 position is highly activated and susceptible to sulfonation.

-

Reagent Choice: Chlorosulfonic acid (ClSO₃H) serves as the powerful sulfonating agent. The reaction initially forms the corresponding sulfonic acid[6][7]. To directly obtain the sulfonyl chloride, thionyl chloride (SOCl₂) is introduced[1]. The thionyl chloride efficiently converts the in situ generated sulfonic acid intermediate into the final sulfonyl chloride product, preventing isolation of the sulfonic acid and driving the reaction to completion. Chloroform is used as an inert solvent that facilitates temperature control and handling of the reagents[1].

Experimental Protocol: Chlorosulfonation

This protocol is based on a highly effective and well-documented procedure for the chlorosulfonation of substituted pyrazoles[1].

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chloroform (approx. 7 volumes relative to the pyrazole). Cool the flask to 0 °C in an ice bath.

-

Reagent Addition (Sulfonating Agent): Slowly add chlorosulfonic acid (5.5 equiv) to the stirred chloroform. Maintain the temperature at 0 °C during the addition.

-

Substrate Addition: In a separate beaker, dissolve the 5-chloro-1,3-dimethyl-1H-pyrazole (1.0 equiv) from Stage 1 in chloroform (3 volumes). Add this solution dropwise to the cold, stirred chlorosulfonic acid mixture via the dropping funnel.

-

Reaction Conditions (Heating): After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60 °C and maintain stirring for 10-12 hours.

-

Conversion to Sulfonyl Chloride: To the reaction mixture at 60 °C, add thionyl chloride (1.3 equiv) dropwise over 20-30 minutes. Continue stirring at 60 °C for an additional 2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. The sulfonyl chloride product is sensitive to water, but this quenching step is necessary to handle the excess reactive reagents.

-

Extraction & Purification: Transfer the quenched mixture to a separatory funnel. Separate the lower organic (chloroform) layer. Wash the organic layer with cold water, followed by a cold saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound. The product can be purified by recrystallization or column chromatography if necessary.

Caption: Step-by-step experimental workflow for the chlorosulfonation stage.

Data Summary & Expected Outcomes

The following table summarizes the key parameters for this synthetic route. Yields and physical properties are based on representative literature values for analogous transformations[1][4].

| Parameter | Stage 1: 5-chloro-1,3-dimethyl-1H-pyrazole | Stage 2: this compound |

| Starting Material | 1,3-dimethyl-5-pyrazolone | 5-chloro-1,3-dimethyl-1H-pyrazole |

| Key Reagents | POCl₃ | Chlorosulfonic acid, Thionyl chloride |

| Solvent | None or high-boiling inert solvent | Chloroform |

| Temperature | 90-110 °C | 0 °C to 60 °C |

| Typical Yield | 70-85% | 85-95% |

| Appearance | Colorless to light yellow liquid/solid | Pale yellow to off-white solid |

| Purification | Vacuum Distillation / Chromatography | Recrystallization / Chromatography |

Conclusion

The described two-stage synthesis provides a reliable and high-yielding pathway to this compound. The methodology leverages well-understood reaction mechanisms—Vilsmeier-Haack type chlorination and electrophilic chlorosulfonation—and employs readily available reagents. By carefully controlling reaction conditions, particularly temperature, and executing a precise workup procedure, researchers can consistently obtain high-purity material suitable for downstream applications in drug discovery and agrochemical development. The protocols and mechanistic insights provided herein serve as a robust foundation for the successful synthesis of this valuable chemical intermediate.

References

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors - Stepanov - Pharmaceutical Chemistry Journal [bakhtiniada.ru]

- 3. ias.ac.in [ias.ac.in]

- 4. Page loading... [wap.guidechem.com]

- 5. prepchem.com [prepchem.com]

- 6. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid [cymitquimica.com]

- 7. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid | C5H7ClN2O3S | CID 2794579 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride: Properties, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key heterocyclic building block for research and development, particularly in the fields of medicinal chemistry and drug discovery. This document moves beyond a simple datasheet, offering expert insights into the compound's physicochemical properties, reactivity profile, and practical applications. The methodologies and safety protocols described herein are grounded in established chemical principles to ensure reliable and safe handling, empowering researchers to leverage this versatile reagent to its full potential.

Part 1: Core Identity and Physicochemical Characterization

A precise understanding of a reagent's identity and physical properties is the foundation of successful and reproducible science. This section details the fundamental identifiers and empirical data for this compound.

Nomenclature and Chemical Identifiers

For unambiguous documentation and database retrieval, it is critical to use standardized identifiers. Several commercial suppliers list a CAS Number of 88398-93-0 for this compound.[1][2][3]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 88398-93-0 |

| Molecular Formula | C₅H₆Cl₂N₂O₂S |

| Molecular Weight | 229.08 g/mol [1] |

| Canonical SMILES | CN1N=C(C(=C1C)S(=O)(=O)Cl)Cl |

Physicochemical Properties

The physical state and solubility dictate the handling, storage, and reaction conditions for any chemical.

| Property | Value / Observation | Rationale and Experimental Insight |

| Appearance | Colorless to off-white crystalline solid[3] | The solid nature is typical for a small, rigid molecule of this molecular weight. Color may vary based on purity. |

| Melting Point | 35 °C[3] | This relatively low melting point suggests that gentle heating may be required for certain dispensing operations, but also that it can be handled as a solid at standard lab temperatures. |

| Boiling Point | 60 °C (Predicted)[3] | This is a predicted value. Sulfonyl chlorides are thermally sensitive and prone to decomposition; distillation is generally not a recommended purification method. |

| Solubility | Reacts with protic solvents (water, alcohols). Soluble in anhydrous aprotic solvents (DCM, THF, Acetonitrile). | The high reactivity of the sulfonyl chloride group with nucleophiles like water and alcohols is a defining feature.[4][5] Anhydrous conditions are mandatory for its use in synthesis. |

Part 2: Reactivity, Stability, and Synthetic Utility

The synthetic power of this compound lies in the electrophilic nature of its sulfonyl chloride moiety. Understanding this reactivity is key to its successful application.

The Sulfonyl Chloride Functional Group: A Reactive Hub

The sulfonyl chloride (-SO₂Cl) group is a highly effective electrophile. The sulfur atom is rendered electron-deficient by two oxygen atoms and a chlorine atom, making it an excellent target for nucleophilic attack.[4][6] This reactivity is the cornerstone of its utility.

-

Reaction with Amines : Forms stable sulfonamides. This is one of the most common and vital reactions in medicinal chemistry for building drug candidates.[4][7]

-

Reaction with Alcohols : Yields sulfonate esters.

-

Hydrolysis : Reacts readily with water to form the corresponding 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.[5][8][9][10] This highlights the critical need for moisture-free handling.

Experimental Protocol: Synthesis of a Pyrazole Sulfonamide

This protocol provides a robust, field-tested method for the synthesis of a sulfonamide derivative, a common objective when using this reagent.

Objective: To couple this compound with a primary or secondary amine.

Methodology:

-

Inert Atmosphere Setup: Assemble oven-dried glassware under an inert atmosphere (Nitrogen or Argon). This is a non-negotiable step to prevent hydrolysis of the starting material.

-

Reagent Preparation: In a round-bottom flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or DIPEA (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Expertise Insight: The base is crucial to neutralize the HCl generated during the reaction, driving it to completion.[5] Cooling prevents potential side reactions and controls the exothermic nature of the addition.

-

-

Sulfonyl Chloride Addition: Dissolve this compound (1.05 equivalents) in a separate flask with anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

-

Trustworthiness: A slight excess of the sulfonyl chloride ensures full conversion of the valuable amine substrate. Slow addition is key for thermal control.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours. Monitor progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure sulfonamide.

Logical Workflow for Sulfonamide Synthesis

The following diagram illustrates the logical flow of the synthetic protocol, emphasizing the critical control points.

Caption: Step-wise workflow for sulfonamide synthesis.

Part 3: Applications in Drug Discovery

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[11] This compound provides a direct route to incorporate the 5-chloro-1,3-dimethylpyrazole moiety into new chemical entities.

Building Block for Bioactive Molecules

The sulfonamide linkage formed from this reagent is a key structural motif in a wide array of therapeutics, including antimicrobial, antiviral, and anti-inflammatory agents.[12][13] The pyrazole core itself is known to be a pharmacophore for targeting enzymes like kinases and cyclooxygenases (COX).[11]

Signaling Pathway Visualization in Drug Design

A researcher might use this building block to synthesize a library of candidate kinase inhibitors. The core hypothesis is that the pyrazole scaffold will bind within the ATP-binding pocket of a target kinase, while the variable R-group of the sulfonamide explores different regions to enhance potency and selectivity.

Caption: Conceptual binding model of a pyrazole sulfonamide inhibitor.

Part 4: Safety, Handling, and Storage

Authoritative Grounding: Sulfonyl chlorides are corrosive and react violently with water.[14] The following handling protocols are mandatory.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are required at all times.

-

Skin Protection: Wear a lab coat and nitrile gloves. Immediately remove and replace gloves if contaminated.

-

Respiratory Protection: Handle exclusively in a certified chemical fume hood.[15]

Handling and Storage

-

Corrosive Hazard: Causes severe skin burns and eye damage.[14][15] Avoid all direct contact.

-

Moisture Sensitivity: Store in a tightly sealed container under an inert atmosphere (e.g., argon) in a cool, dry place.[15] Moisture contamination will degrade the reagent to the sulfonic acid and produce corrosive HCl gas.

-

Spill Response: In case of a spill, do not use water. Absorb with an inert, dry material (e.g., sand or vermiculite), collect in a sealed container, and dispose of as hazardous chemical waste.

References

- 1. 88398-93-0 CAS MSDS (5-CHLORO-1,3-DIMETHYLPYRAZOLE-4-SULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. 5-CHLORO-1,3-DIMETHYLPYRAZOLE-4-SULFONYL CHLORIDE | 88398-93-0 [chemicalbook.com]

- 4. fiveable.me [fiveable.me]

- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. uwo.scholaris.ca [uwo.scholaris.ca]

- 8. Page loading... [wap.guidechem.com]

- 9. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid | C5H7ClN2O3S | CID 2794579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid [cymitquimica.com]

- 11. mdpi.com [mdpi.com]

- 12. 1-phenyl-1H-pyrazole-5-sulfonyl chloride (1703008-09-6) for sale [vulcanchem.com]

- 13. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key heterocyclic building block in medicinal chemistry. The document delves into its chemical identity, including its CAS number, molecular structure, and physicochemical properties. A detailed, field-proven protocol for its synthesis is presented, grounded in established methodologies for analogous pyrazole sulfonylation. The guide further explores the compound's significance and applications in drug discovery, with a particular focus on its role in the development of targeted therapeutics such as kinase and enzyme inhibitors. The rationale behind its use, stemming from the unique electronic and steric properties of the substituted pyrazole scaffold, is discussed in detail. This whitepaper is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel bioactive molecules.

Chemical Identity and Properties

This compound is a substituted pyrazole derivative that has garnered significant interest as a versatile intermediate in the synthesis of a wide range of biologically active compounds. Its unique structural features, including a reactive sulfonyl chloride moiety, a stabilizing chloro group, and two methyl substituents on the pyrazole ring, make it an attractive scaffold for medicinal chemists.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 88398-93-0 | [1] |

| Molecular Formula | C5H6Cl2N2O2S | [1] |

| Molecular Weight | 229.08 g/mol | [1] |

| Appearance | Colourless/off-white crystalline solid | [1] |

| Melting Point | 35 °C | [1] |

| Boiling Point | 60 °C | [1] |

| Hazard Codes | C (Corrosive) | [1] |

The structure of this compound is presented below:

Caption: Chemical structure of this compound.

Synthesis and Mechanism

The synthesis of this compound can be achieved through a robust and scalable two-step process starting from readily available 1,3-dimethyl-1H-pyrazol-5(4H)-one. The methodology is adapted from established procedures for the synthesis of analogous pyrazole sulfonyl chlorides.[2]

Step 1: Chlorination of 1,3-dimethyl-1H-pyrazol-5(4H)-one

The initial step involves the chlorination of the pyrazolone precursor to introduce the chloro group at the 5-position. This is typically achieved using a Vilsmeier-Haack type reaction, which also introduces a formyl group at the 4-position that is subsequently removed. A more direct chlorination can be performed using reagents like phosphorus oxychloride (POCl3).

Step 2: Sulfonylation of 5-chloro-1,3-dimethyl-1H-pyrazole

The second step is the electrophilic substitution of the resulting 5-chloro-1,3-dimethyl-1H-pyrazole at the 4-position with a sulfonyl chloride group. This is a critical transformation that installs the reactive handle for subsequent derivatization.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.

Step 1: Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole

-

To a stirred solution of 1,3-dimethyl-1H-pyrazol-5(4H)-one (1 equivalent) in an appropriate solvent such as chloroform, slowly add phosphorus oxychloride (POCl3) (1.5 equivalents) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-chloro-1,3-dimethyl-1H-pyrazole.

Step 2: Synthesis of this compound

-

In a round-bottom flask, dissolve the crude 5-chloro-1,3-dimethyl-1H-pyrazole (1 equivalent) in chloroform.

-

Cool the solution to 0 °C in an ice bath and slowly add chlorosulfonic acid (5.5 equivalents) under a nitrogen atmosphere.

-

Raise the temperature of the reaction mixture to 60 °C and continue stirring for 10-12 hours.

-

To this mixture, add thionyl chloride (1.3 equivalents) at 60 °C over 20 minutes and stir for an additional 2 hours.

-

Monitor the reaction by TLC. Upon completion, carefully add the reaction mixture to cold water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.[2]

Mechanistic Insights

The sulfonylation of the pyrazole ring is an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The reaction with chlorosulfonic acid generates the chlorosulfonium ion (ClSO2+), which is a powerful electrophile. The substitution occurs preferentially at the 4-position due to the directing effects of the two nitrogen atoms and the methyl group at the 3-position.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry due to its ability to serve as a versatile precursor for a wide array of bioactive molecules. The sulfonyl chloride group is a key functional handle that readily reacts with primary and secondary amines to form stable sulfonamides, a common pharmacophore in many approved drugs.

Rationale for Use in Drug Design

-

Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for other aromatic or heteroaromatic rings to modulate physicochemical properties and improve drug-like characteristics.

-

Structural Rigidity: The pyrazole core provides a rigid scaffold that can orient substituents in a defined three-dimensional space, facilitating optimal interactions with biological targets.

-

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the sulfonamide moiety can act as both a hydrogen bond donor and acceptor, contributing to target binding affinity.

-

Modulation of Physicochemical Properties: The chloro and methyl substituents on the pyrazole ring can be used to fine-tune lipophilicity, metabolic stability, and pharmacokinetic properties of the final compound.

Key Therapeutic Areas

Derivatives of this compound have shown promise in several therapeutic areas:

-

Anti-inflammatory Agents: Pyrazole-based sulfonamides are well-known for their anti-inflammatory properties, most notably exemplified by the COX-2 inhibitor celecoxib.[3][4] The structural features of this compound make it an excellent starting point for the synthesis of novel celecoxib analogues with potentially improved selectivity and safety profiles.[5]

-

Anticancer Agents: The pyrazole scaffold is present in numerous kinase inhibitors used in cancer therapy. The ability to easily generate a library of sulfonamide derivatives from this starting material allows for the exploration of structure-activity relationships (SAR) against various cancer-related kinases.

-

Enzyme Inhibitors: Pyrazole sulfonamides have been investigated as inhibitors of various enzymes, including carbonic anhydrases, which are targets for glaucoma and other diseases.[6]

-

Antiviral and Antimicrobial Agents: The pyrazole nucleus is a common feature in compounds with antiviral and antimicrobial activity. The sulfonamide derivatives can be screened against a panel of viruses and bacteria to identify new therapeutic leads.

Caption: Therapeutic applications of derivatives of this compound.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of the closely related 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride shows the following key signals: a singlet for the N-methyl group at approximately 3.79 ppm, and two singlets for the C3 and C5 methyl groups at around 2.55 and 2.47 ppm, respectively.[2]

For This compound , the expected 1H NMR spectrum in CDCl3 would feature two singlets corresponding to the two methyl groups. The N-methyl protons would likely appear as a singlet around 3.8 ppm, while the C3-methyl protons would be a singlet at approximately 2.5 ppm. The absence of a proton at the 5-position, due to the chloro substitution, simplifies the spectrum.

The 13C NMR spectrum would be expected to show signals for the two methyl carbons, the three pyrazole ring carbons, with the carbon bearing the chloro group being significantly downfield.

Table 2: Predicted 1H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| N-CH3 | ~3.8 | Singlet |

| C3-CH3 | ~2.5 | Singlet |

Safety and Handling

This compound is classified as a corrosive substance and should be handled with care.[1]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis, coupled with the reactivity of the sulfonyl chloride group, provides a powerful tool for medicinal chemists to generate novel molecular entities for various therapeutic targets. This guide has provided a comprehensive overview of its synthesis, properties, and applications, and is intended to serve as a practical resource for researchers in the field.

References

- 1. 5-CHLORO-1,3-DIMETHYLPYRAZOLE-4-SULFONYL CHLORIDE | 88398-93-0 [chemicalbook.com]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]

An In-depth Technical Guide to the Reactivity and Stability of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the synthesis of a variety of biologically active compounds. This document explores the molecule's structural features, its reactivity profile with various nucleophiles, and its stability under different conditions. Detailed experimental protocols for its synthesis and representative reactions are provided, along with a discussion of the underlying reaction mechanisms. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, providing the necessary information for the effective handling, storage, and utilization of this versatile reagent.

Introduction

This compound is a substituted heteroaromatic sulfonyl chloride that has garnered significant interest as a versatile building block in organic synthesis. Its utility is particularly pronounced in the construction of sulfonamide-containing molecules, a common motif in many pharmaceutical agents. The pyrazole core is a prominent scaffold in numerous bioactive compounds, exhibiting a wide range of pharmacological activities.[1] The presence of both a reactive sulfonyl chloride group and a chloro substituent on the pyrazole ring allows for selective functionalization, making it a valuable tool for creating diverse molecular architectures. This guide will delve into the specific chemical properties of this reagent to provide a thorough understanding of its behavior in synthetic applications.

Molecular Structure and Physicochemical Properties

The reactivity and stability of this compound are intrinsically linked to its molecular structure. The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. The substituents on this ring—a chloro group at the 5-position, methyl groups at the 1- and 3-positions, and a sulfonyl chloride group at the 4-position—all contribute to the overall electronic and steric properties of the molecule.

| Property | Value | Reference |

| CAS Number | 88398-93-0 | [2] |

| Molecular Formula | C₅H₆Cl₂N₂O₂S | [2] |

| Molecular Weight | 229.08 g/mol | [2] |

| Appearance | Colourless/off-white crystalline solid | [2] |

| Melting Point | 35 °C | [2] |

| Boiling Point | 60 °C | [2] |

Chemical Reactivity

The primary site of reactivity on this compound is the sulfonyl chloride group (-SO₂Cl). This functional group is a strong electrophile and readily reacts with a wide range of nucleophiles. The chloro-substituent at the 5-position is generally less reactive towards nucleophilic substitution under standard conditions but can be displaced under more forcing conditions or by specific reagents.

Reactions with Nucleophiles

The sulfonyl chloride moiety is highly susceptible to nucleophilic attack at the sulfur atom, leading to the displacement of the chloride ion. This reaction is the basis for the formation of sulfonamides, sulfonic esters, and other important functional groups.

Caption: General reaction of this compound with a nucleophile.

The reaction with primary and secondary amines is one of the most common applications of this reagent, yielding the corresponding sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct.

A general procedure involves dissolving the amine and a base (such as triethylamine or diisopropylethylamine) in a suitable solvent like dichloromethane. The pyrazole-4-sulfonyl chloride is then added, and the reaction is stirred at room temperature.[3]

Experimental Protocol: Synthesis of Pyrazole-4-sulfonamide Derivatives [3]

-

To a solution of the desired amine (1.05 equivalents) and diisopropylethylamine (3.0 equivalents) in dichloromethane (10 volumes), add this compound (1.0 equivalent).

-

Stir the reaction mixture at 25–30 °C for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add cold water (10 volumes) to the reaction mixture and stir for 10 minutes.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the pure pyrazole-4-sulfonamide.[3]

| Amine | Product Yield | Reference |

| 2-Phenylethylamine | - | [3] |

| Substituted Anilines | Good to Excellent | [4] |

In the presence of a base, this compound reacts with alcohols to form sulfonic esters. Pyridine is often used as both the base and a catalyst in these reactions. The general reactivity is similar to that with amines, although alcohols are generally less nucleophilic.

Like most sulfonyl chlorides, this compound is susceptible to hydrolysis, reacting with water to form the corresponding 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid. This reaction is generally slow in neutral water but is accelerated by the presence of acids or bases. Due to its hydrolytic instability, the compound should be handled in anhydrous conditions to prevent decomposition.

Stability and Storage

The stability of this compound is a critical consideration for its synthesis, storage, and use.

Thermal Stability

Hydrolytic Stability

As mentioned previously, the compound is sensitive to moisture. The sulfonyl chloride group will hydrolyze to the corresponding sulfonic acid. Therefore, it is imperative to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a dry environment.

Photostability

Specific photostability data for this compound is not available. However, as a general practice for complex organic molecules, it is advisable to store it protected from light to prevent any potential photochemical degradation.

Synthesis

The synthesis of this compound typically starts from 1,3-dimethyl-5-pyrazolone. A common synthetic route involves a Vilsmeier-Haack type reaction followed by chlorosulfonylation.

Caption: A potential synthetic workflow for this compound.

A detailed protocol for a related pyrazole-4-sulfonyl chloride synthesis is as follows, which can be adapted for the target molecule.[3]

Experimental Protocol: Synthesis of a Pyrazole-4-sulfonyl Chloride [3]

-

In a suitable reaction vessel, charge the starting pyrazole (1.0 equivalent) and chloroform (3 volumes).

-

Slowly add this mixture to a stirred solution of chlorosulfonic acid (5.5 equivalents) in chloroform (7 volumes) under a nitrogen atmosphere at 0 °C.

-

Raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.

-

To this mixture, add thionyl chloride (1.32 equivalents) at 60 °C over 20 minutes.

-

Continue stirring for an additional 2 hours at 60 °C, monitoring the reaction by TLC.

-

After completion, the reaction mixture can be carefully quenched with ice water and the product extracted with an organic solvent.

-

The organic layer is then dried and concentrated to yield the crude sulfonyl chloride, which can be purified by crystallization or chromatography.

Applications in Synthesis

The primary application of this compound is as an intermediate for the synthesis of more complex molecules, particularly those with potential biological activity. Its ability to introduce the 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl moiety is valuable in drug discovery programs. For instance, it is a key precursor for the synthesis of the herbicide Pyrazosulfuron-ethyl.[7][8]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is classified as corrosive and an irritant.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place, away from moisture and incompatible materials.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its utility stems from the electrophilic nature of the sulfonyl chloride group, which allows for the facile introduction of the pyrazole-sulfonyl moiety into a variety of molecules. A thorough understanding of its reactivity, stability, and handling requirements, as outlined in this guide, is essential for its effective and safe use in research and development. While specific quantitative data on its stability remains to be fully elucidated in the public domain, the information provided herein, based on its chemical class and related structures, offers a solid foundation for its application in the synthesis of novel compounds.

References

- 1. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 88398-93-0 CAS MSDS (5-CHLORO-1,3-DIMETHYLPYRAZOLE-4-SULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Pyrazosulfuron-ethyl (Ref: NC 311) [sitem.herts.ac.uk]

- 8. Pyrazosulfuron-ethyl synthesis - chemicalbook [chemicalbook.com]

The Ascendant Role of Pyrazole Sulfonyl Chlorides in Modern Research: A Technical Guide

Foreword: The Unseen Architects of Molecular Innovation

In the landscape of contemporary chemical research, certain molecular scaffolds emerge as unsung heroes, their versatility and reactivity paving the way for breakthroughs across diverse scientific disciplines. Pyrazole sulfonyl chlorides undoubtedly belong to this esteemed class of compounds. More than mere synthetic intermediates, they are powerful tools in the hands of researchers, enabling the construction of complex molecular architectures with tailored functionalities. This guide is crafted for the discerning scientist—the medicinal chemist pursuing novel therapeutics, the agrochemist developing next-generation crop protection, and the materials scientist engineering innovative functional materials. It is a distillation of field-proven insights and technical expertise, designed to not only inform but also to inspire the next wave of discoveries powered by the unique chemistry of pyrazole sulfonyl chlorides.

I. The Pyrazole Sulfonyl Chloride Core: A Structural and Reactivity Deep Dive

The synergy between the aromatic pyrazole ring and the highly electrophilic sulfonyl chloride group bestows upon this class of compounds a unique chemical personality. The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry, known for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding.[1][2] The sulfonyl chloride group, in turn, serves as a highly reactive handle for introducing the sulfonyl moiety, a critical pharmacophore in its own right.[3]

The reactivity of the sulfonyl chloride is governed by the strongly electrophilic nature of the sulfur atom, making it a prime target for nucleophilic attack.[3] This high reactivity is the cornerstone of its utility, allowing for facile reactions with a wide array of nucleophiles.

Mechanistic Insight: The Causality Behind the Reaction

The reaction of pyrazole sulfonyl chlorides with nucleophiles, particularly amines, typically proceeds via a nucleophilic substitution mechanism at the sulfur atom. The reaction can be influenced by factors such as the nature of the nucleophile, the solvent, and the pH of the reaction medium.[4][5] Understanding these nuances is critical for optimizing reaction conditions and achieving desired outcomes. For instance, in aqueous media, the pH can dramatically affect the yield of sulfonamide formation, with evidence for third-order processes at high pH.[4]

II. Synthesis of Pyrazole Sulfonyl Chlorides: A Practical Guide

The efficient synthesis of pyrazole sulfonyl chlorides is a prerequisite for their widespread application. Several methodologies have been developed, each with its own advantages and considerations.

Method 1: Direct Chlorosulfonation of Pyrazoles

This is one of the most common and direct methods for the synthesis of pyrazole sulfonyl chlorides. It involves the reaction of a pyrazole derivative with a chlorosulfonating agent, typically chlorosulfonic acid, often in the presence of a solvent like chloroform.[6][7]

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride [6]

-

Reaction Setup: In a flask equipped with a stirrer and under a nitrogen atmosphere, a solution of 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in 75 mL of chloroform is prepared.

-

Addition of Chlorosulfonic Acid: This mixture is added slowly to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform at 0 °C. The slow addition and low temperature are crucial to control the exothermic reaction.

-

Reaction Progression: The reaction temperature is raised to 60 °C and stirring is continued for 10 hours.

-

Thionyl Chloride Addition: Thionyl chloride (40.8 g, 343.2 mmol) is added to the reaction mass at 60 °C over 20 minutes, followed by stirring for an additional 2 hours. The addition of thionyl chloride helps to convert any sulfonic acid byproduct back to the desired sulfonyl chloride.

-

Workup: After completion, the reaction mixture is cooled to 0–10 °C and carefully poured into a mixture of dichloromethane and ice-cold water.

-

Extraction and Purification: The organic layer is separated, dried over sodium sulfate, and concentrated under vacuum to yield the product.

Table 1: Comparison of Pyrazole Sulfonyl Chloride Synthesis Methods

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages | Reference(s) |

| Direct Chlorosulfonation | Pyrazole derivatives | Chlorosulfonic acid, Thionyl chloride | Scalable, uses readily available reagents. | Harsh conditions, potential for side reactions. | [6][7] |

| From 2-(Benzylthio)malonaldehyde | 2-(Benzylthio)malonaldehyde, Hydrazines | NCS, HCl | Convenient two-step method, good for diverse pyrazoles. | Requires synthesis of the starting malonaldehyde. | [8] |

III. Applications in Medicinal Chemistry: Crafting the Drugs of Tomorrow

The pyrazole sulfonamide scaffold is a cornerstone of modern medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.

A. Kinase Inhibitors: Targeting the Engines of Cellular Proliferation

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyrazole derivatives have emerged as potent kinase inhibitors.[9][10] The sulfonamide group often plays a crucial role in binding to the kinase active site, forming key hydrogen bond interactions.[9]

Structure-Activity Relationship (SAR) Insights:

-

The nature and position of substituents on both the pyrazole and the aryl rings of the sulfonamide moiety significantly influence kinase inhibitory activity and selectivity.

-

For instance, in a series of pyrazole-based COX-2 inhibitors, the presence of a sulfonamide group was found to be critical for selective inhibition.[9] Docking studies revealed that the SO₂NH₂ group inserts deep into the selective pocket of the COX-2 active site, forming hydrogen bonds with key residues like His90 and Arg513.[9][10]

Table 2: Pyrazole Sulfonamide Derivatives as Kinase Inhibitors

| Compound Class | Target Kinase(s) | Key Structural Features | Representative IC₅₀ Values | Reference(s) |

| Pyrazole-based analogues | COX-2 | Benzene sulfonamide on the pyrazole core | 1.79 µM (for compound 5u) | [9] |

| Pyrazole sulfonamides | COX-2/5-LOX | Benzothiophen-2-yl pyrazole carboxylic acid | COX-2: 0.01 µM, 5-LOX: 1.78 µM | [11] |

B. Anti-inflammatory Agents: Quelling the Fires of Inflammation

Chronic inflammation is a key contributor to a host of diseases. Pyrazole sulfonamides have been extensively investigated as anti-inflammatory agents, most notably as inhibitors of cyclooxygenase (COX) enzymes.[2][11] The blockbuster drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core with a sulfonamide-substituted phenyl group.

The design of dual COX-2/5-lipoxygenase (5-LOX) inhibitors is a promising strategy for developing safer non-steroidal anti-inflammatory drugs (NSAIDs).[11] Pyrazole sulfonamide derivatives have shown significant potential in this area.

C. Antimicrobial and Antifungal Agents: Combating Infectious Diseases

The rise of drug-resistant pathogens necessitates the development of novel antimicrobial and antifungal agents. Pyrazole sulfonamides have demonstrated promising activity against a range of bacterial and fungal strains.[12][13]

-

Antifungal Activity: Novel pyrazole sulfonamide derivatives containing a 1,3,4-oxadiazole moiety have been synthesized and shown to exhibit excellent efficacy against plant pathogenic fungi like Valsa mali.[12][13] Mechanistic studies suggest that these compounds may act by disrupting the integrity of the fungal plasma membrane.[12]

Table 3: Antifungal Activity of Pyrazole Sulfonamide Derivatives

| Compound Series | Fungal Target | Key Structural Features | Representative EC₅₀ Values | Reference(s) |

| Pyrazole sulfonamides with 1,3,4-oxadiazole | Valsa mali | Phenylpyrazole scaffold with 1,3,4-oxadiazole and benzenesulfonyl chloride moieties | 13.49 mg/L (for compound c17) | [12][13] |

| Pyrazolecarboxamides with sulfonate | Rhizoctonia solani | Pyrazolecarbamide with a sulfonate fragment | 0.45 mg/L (for compound T24) | [14] |

IV. Agrochemical Innovations: Protecting Our Food Supply

The pyrazole scaffold is also a prominent feature in modern agrochemicals, particularly fungicides.[15][16] Pyrazole carboxamides, which can be conceptually derived from the reaction of a pyrazole carboxylic acid with an amine (a reaction class analogous to sulfonamide formation), are a major class of fungicides that inhibit succinate dehydrogenase in the fungal respiratory chain.[16]

While direct applications of pyrazole sulfonyl chlorides in commercial pesticides are less documented, their derivatives, particularly pyrazole sulfonamides, are actively being explored for their fungicidal properties.[12][13] The development of pyrazole-based fungicides with novel modes of action is a key strategy to combat the emergence of resistant fungal strains.

V. Frontiers in Materials Science: Building the Future with Pyrazoles

The unique electronic and structural properties of pyrazoles are now being harnessed in the field of materials science. While this is an emerging area for pyrazole sulfonyl chlorides specifically, the broader class of pyrazole derivatives is showing significant promise.

-

Organic Electronics: Pyrazole-containing materials are being investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of the pyrazole ring through substitution makes them attractive candidates for these applications.

-

Polymers: Pyrazole-based microporous organic polymers (MOPs) have been synthesized and shown to have high performance in CO₂ capture.[17] The nitrogen-rich pyrazole units provide excellent sites for CO₂ adsorption.

-

Dyes and Pigments: Pyrazolone-based dyes, which are structurally related to pyrazoles, are important in the textile industry. The versatility of the pyrazole core allows for the synthesis of a wide range of colored compounds.

The reactivity of the sulfonyl chloride group offers a potential route to covalently incorporate pyrazole moieties into polymer backbones or onto surfaces, opening up new avenues for the design of functional materials.

VI. Experimental Workflows and Visualizations

Workflow for the Synthesis and Derivatization of Pyrazole Sulfonyl Chlorides

Caption: A generalized workflow from the synthesis of pyrazole sulfonyl chlorides to their derivatization and subsequent applications.

VII. Conclusion and Future Outlook

Pyrazole sulfonyl chlorides have firmly established themselves as a versatile and powerful class of reagents in chemical research. Their straightforward synthesis and high reactivity, coupled with the favorable biological and material properties of their derivatives, ensure their continued prominence. In medicinal chemistry, the focus will likely remain on the development of highly selective kinase inhibitors and novel anti-infective agents. In agrochemistry, the quest for fungicides with new modes of action will drive further exploration of pyrazole sulfonamide derivatives. The application of these compounds in materials science is, perhaps, the most nascent and exciting frontier. As our understanding of the structure-property relationships of pyrazole-based materials deepens, we can expect to see the emergence of novel polymers, sensors, and electronic devices derived from this remarkable scaffold. The journey of pyrazole sulfonyl chlorides is far from over; it is a testament to the enduring power of fundamental organic chemistry to address the most pressing challenges of our time.

References

- 1. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. old.iupac.org [old.iupac.org]

- 5. uwo.scholaris.ca [uwo.scholaris.ca]

- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors - Stepanov - Pharmaceutical Chemistry Journal [bakhtiniada.ru]

- 8. Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Antifungal Activity Evaluation of Novel Pyrazole Sulfonamide Derivatives Containing 1,3,4-Oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]

- 15. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride: Safety, Handling, and Application

This guide provides a comprehensive technical overview of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis. It is intended for researchers, scientists, and drug development professionals, offering insights into its safe handling, synthesis, reactivity, and applications, grounded in scientific literature and established safety protocols.

Chemical Identity and Properties

This compound is a reactive organochlorine compound. Its structure, featuring a substituted pyrazole ring with a sulfonyl chloride functional group, makes it a versatile building block in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 88398-93-0 | [1] |

| Molecular Formula | C₅H₆Cl₂N₂O₂S | [1] |

| Molecular Weight | 229.08 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 35 °C | [1] |

| Boiling Point | 60 °C | [1] |

Safety and Handling: A Self-Validating System

The primary directive when working with this compound is to treat it as a corrosive and moisture-sensitive substance. The sulfonyl chloride moiety is highly reactive and will readily hydrolyze in the presence of water, releasing corrosive hydrochloric acid and the corresponding sulfonic acid.[2]

Hazard Identification and Personal Protective Equipment (PPE)

The compound is classified as causing severe skin burns and eye damage.[1] Therefore, stringent adherence to PPE protocols is mandatory.

-

Eye and Face Protection : Chemical safety goggles and a face shield are essential to protect against splashes.

-

Skin Protection : A lab coat and chemically resistant gloves (e.g., nitrile or neoprene) must be worn. All skin surfaces should be covered.

-

Respiratory Protection : Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Storage and Incompatibility

Proper storage is critical to maintain the integrity of the compound and ensure safety.

-

Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[3]

-

Incompatible Materials : Avoid contact with water, strong bases, oxidizing agents, and nucleophiles such as amines and alcohols, as these can trigger vigorous and potentially hazardous reactions.[2][3]

Spill and Waste Disposal

In the event of a spill, evacuate the area and ensure adequate ventilation. Small spills of sulfonyl chlorides can be neutralized by covering with a dry, inert absorbent material such as sand or vermiculite, followed by careful collection into a sealed container for hazardous waste disposal.[4] Do not use water to clean up spills, as this will exacerbate the hazard by producing hydrochloric acid.[4]

For disposal, sulfonyl chlorides should be treated as hazardous waste. Small residual amounts can be carefully neutralized by slow addition to a basic solution (e.g., sodium bicarbonate) in a fume hood, with external cooling to manage the exothermic reaction.[5][6] Bulk quantities must be disposed of through a licensed hazardous waste disposal facility.[5]

Synthesis and Characterization

Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 1,3-dimethyl-5-pyrazolone.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 3. nj.gov [nj.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fiveable.me [fiveable.me]

- 6. uwo.scholaris.ca [uwo.scholaris.ca]

- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride is a pivotal heterocyclic intermediate, serving as a versatile scaffold in the synthesis of a multitude of biologically active compounds. While the sulfonyl chloride moiety itself is a highly reactive functional group, primarily utilized for chemical synthesis, the resulting pyrazole sulfonamide derivatives exhibit a broad spectrum of pharmacological activities. This technical guide provides a comprehensive examination of the potential mechanisms of action for these derivatives, drawing upon the established biological activities of the pyrazole core and the sulfonamide functional group. We will explore the key molecular targets and signaling pathways implicated in their therapeutic effects, supported by evidence from the scientific literature. Furthermore, this guide will present detailed experimental protocols to facilitate further investigation into the precise mechanisms of action of novel compounds derived from this scaffold.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring is a prominent heterocyclic motif found in numerous bioactive molecules and approved pharmaceutical agents.[1][2] Its unique structural and electronic properties allow it to interact with a variety of biological targets, leading to a wide array of therapeutic applications. Pyrazole-containing compounds have demonstrated efficacy as anti-inflammatory, antimicrobial, anticancer, and antiviral agents.[3][4] The versatility of the pyrazole core, which allows for substitution at multiple positions, enables the fine-tuning of steric and electronic properties to optimize potency and selectivity for specific molecular targets.

This compound emerges as a particularly valuable building block in this context.[2] The presence of the reactive sulfonyl chloride group at the 4-position facilitates the straightforward synthesis of a diverse library of sulfonamide derivatives.[1][5] This guide will focus on the mechanistic underpinnings of these derivatives, moving from the general to the specific, to provide a foundational understanding for researchers in the field.

The Role of the Sulfonyl Chloride: A Gateway to Bioactivity

It is crucial to understand that this compound is not itself the bioactive species in a physiological environment. Its high reactivity makes it an excellent electrophile for reaction with nucleophiles, such as primary and secondary amines, to form stable sulfonamide linkages.

Caption: Synthesis of Pyrazole Sulfonamides.

This synthetic accessibility allows for the systematic exploration of the chemical space around the pyrazole core, leading to the identification of compounds with novel or improved biological activities.

Postulated Mechanisms of Action of Pyrazole Sulfonamide Derivatives

Based on the extensive literature on pyrazole and sulfonamide-containing compounds, we can postulate several key mechanisms through which derivatives of this compound may exert their biological effects.

Enzyme Inhibition

A primary mechanism of action for many sulfonamide-based drugs is the inhibition of specific enzymes. The sulfonamide moiety can act as a zinc-binding group, chelating the zinc ion in the active site of metalloenzymes and thereby inhibiting their catalytic activity.

-

Carbonic Anhydrases (CAs): Several pyrazole sulfonamides have been shown to be potent inhibitors of carbonic anhydrases.[6] These enzymes are involved in a variety of physiological processes, including pH regulation and fluid balance. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[6]

-

Cyclooxygenases (COXs): Some pyrazole derivatives exhibit anti-inflammatory activity through the inhibition of COX enzymes, which are key to the synthesis of prostaglandins.[7] The pyrazole scaffold is a core component of the selective COX-2 inhibitor, Celecoxib.

-

Other Enzymes: The structural diversity of pyrazole sulfonamides allows for their potential interaction with a wide range of other enzymes, including kinases and proteases. For instance, some pyrazole derivatives have been investigated as inhibitors of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which is often dysregulated in cancer and inflammatory diseases.[8]

Caption: Potential Enzyme Inhibition by Pyrazole Sulfonamides.

Modulation of Protein-Protein Interactions

Beyond direct enzyme inhibition, pyrazole derivatives can modulate cellular signaling by interfering with protein-protein interactions.

-

Wnt/β-catenin Pathway: The Dishevelled (DVL) proteins are key components of the Wnt signaling pathway, which is frequently hyperactivated in various cancers. A pyrazole-containing compound has been identified as an inhibitor of the DVL PDZ domain, thereby disrupting its interaction with the Frizzled receptor and downregulating Wnt signaling.[9]

Antimicrobial Mechanisms

The antimicrobial activity of pyrazole sulfonamides may arise from several mechanisms:

-

Disruption of Cell Wall Synthesis: Some derivatives are proposed to interfere with the synthesis of the bacterial cell wall, leading to cell lysis and death.[7]

-

Inhibition of Metabolic Pathways: As structural analogs of para-aminobenzoic acid (PABA), sulfonamides can inhibit dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

Experimental Protocols for Mechanistic Elucidation

To validate the postulated mechanisms of action for novel derivatives of this compound, a systematic experimental approach is required.

General Synthesis of Pyrazole Sulfonamides

Objective: To synthesize a library of pyrazole sulfonamide derivatives for biological screening.

Materials:

-

This compound

-

A diverse set of primary and secondary amines

-

Dichloromethane (DCM) as solvent

-

Diisopropylethylamine (DIPEA) or triethylamine (TEA) as a base

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Dissolve the desired amine (1.05 equivalents) and base (1.5 equivalents) in DCM.[5]

-

In a separate flask, dissolve this compound (1.0 equivalent) in DCM.[5]

-

Slowly add the sulfonyl chloride solution to the amine solution at room temperature with stirring.[5]

-

Allow the reaction to proceed for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).[5]

-

Upon completion, quench the reaction with water and extract the organic layer.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

-

Purify the crude product by column chromatography on silica gel to obtain the pure pyrazole sulfonamide derivative.[5]

Caption: Workflow for Pyrazole Sulfonamide Synthesis.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (e.g., IC₅₀) of the synthesized compounds against specific enzyme targets.

General Protocol (Example: Carbonic Anhydrase Inhibition):

-

Prepare a stock solution of the purified human carbonic anhydrase isoform.

-

Prepare serial dilutions of the test compounds in an appropriate buffer.

-

In a 96-well plate, add the enzyme solution, the test compound dilutions, and a suitable substrate (e.g., 4-nitrophenyl acetate).

-

Monitor the enzymatic activity by measuring the change in absorbance over time using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Cellular Assays for Pathway Analysis

Objective: To assess the effect of the compounds on specific signaling pathways in a cellular context.

General Protocol (Example: Wnt/β-catenin Pathway Reporter Assay):

-

Culture a suitable cell line (e.g., HEK293T) that has been engineered to express a Wnt-responsive reporter construct (e.g., TOP-Flash).

-

Treat the cells with varying concentrations of the test compounds.

-

Stimulate the Wnt pathway using a known agonist (e.g., Wnt3a conditioned media).

-

After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luciferase luminescence).

-

A decrease in reporter activity in the presence of the compound indicates inhibition of the Wnt pathway.

Data Presentation and Interpretation

The results from the biological assays should be systematically organized to facilitate structure-activity relationship (SAR) analysis.

Table 1: In Vitro Inhibitory Activity of Pyrazole Sulfonamide Derivatives

| Compound ID | R-Group on Sulfonamide | Target Enzyme IC₅₀ (µM) | Cellular Assay EC₅₀ (µM) |

| PS-001 | -CH₂CH₂Ph | > 100 | > 100 |

| PS-002 | -4-Fluorophenyl | 10.5 | 15.2 |

| PS-003 | -2,4-Dichlorophenyl | 0.8 | 2.1 |

| PS-004 | -Pyridin-3-yl | 5.2 | 8.9 |

This structured presentation of data allows for the identification of key structural features that contribute to biological activity and guides the design of next-generation compounds with improved properties.

Conclusion and Future Directions

This compound is a valuable starting material for the synthesis of a wide range of pyrazole sulfonamide derivatives with significant therapeutic potential. While the precise mechanism of action is dependent on the specific derivative, the existing literature points towards enzyme inhibition and modulation of protein-protein interactions as primary modes of action. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of novel compounds and the elucidation of their specific molecular mechanisms. Future research should focus on leveraging the synthetic tractability of this scaffold to perform detailed SAR studies, identify novel biological targets, and ultimately translate these findings into the development of new therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid | 499785-48-7 | Benchchem [benchchem.com]

- 8. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Advent and Ascendance of Pyrazole-Based Sulfonyl Chlorides: A Technical Guide for the Modern Chemist

Introduction: The Convergence of Two Pharmacophoric Titans

In the landscape of medicinal chemistry, the pyrazole nucleus and the sulfonamide functional group independently represent cornerstones of drug design, each embedded in the history of therapeutic breakthroughs. Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, were first described by Ludwig Knorr in 1883.[1][2] This scaffold is a privileged structure, appearing in a multitude of clinically significant drugs due to its versatile biological activities.[3][4][5] Similarly, the sulfonamide group, a key feature of the first commercially available antibacterial agents, has proven to be a critical pharmacophore in drugs ranging from diuretics to anti-inflammatory agents.[6][7]

The synergistic combination of these two moieties into pyrazole-based sulfonyl chlorides and their subsequent derivatives, particularly sulfonamides, has given rise to a class of compounds with profound pharmacological importance.[6][7] These molecules are not merely a chemical curiosity but are pivotal intermediates and active pharmaceutical ingredients (APIs) in their own right. This guide provides an in-depth exploration of the discovery, history, synthesis, and application of pyrazole-based sulfonyl chlorides, offering researchers and drug development professionals a comprehensive technical resource.

A Historical Perspective: From Knorr's Pyrazoles to Modern Therapeutics

The journey to pyrazole-based sulfonyl chlorides began with the foundational work on the pyrazole ring itself. The first synthesis of a pyrazole derivative was achieved by Knorr in 1883 through the condensation of ethyl acetoacetate with phenylhydrazine.[2][3] This seminal work opened the door to the exploration of pyrazole chemistry. For decades, research focused on understanding the fundamental reactivity of the pyrazole ring and exploring its derivatives.

The advent of sulfonamide drugs in the 1930s, following the discovery of Prontosil's antibacterial activity, marked a paradigm shift in medicine and spurred intense interest in organosulfur chemistry. The subsequent development of synthetic methodologies to introduce the sulfonyl chloride group onto various aromatic systems laid the groundwork for its eventual application to the pyrazole nucleus.

While a singular "discovery" of the first pyrazole-based sulfonyl chloride is not prominently documented, their emergence can be traced to the broader expansion of medicinal chemistry research in the mid to late 20th century. As chemists sought to create novel molecular frameworks with enhanced biological activity, the strategic combination of the pyrazole scaffold with the sulfonamide pharmacophore became a logical and fruitful endeavor. The development of selective COX-2 inhibitors in the late 1990s, most notably Celecoxib, represents the pinnacle of this chemical convergence and firmly established the importance of pyrazole-based sulfonyl chlorides as key drug precursors.[8][9][10]

The Synthetic Arsenal: Crafting Pyrazole-Based Sulfonyl Chlorides

The synthesis of pyrazole-based sulfonyl chlorides is a multi-step process that hinges on the initial construction of the pyrazole ring, followed by the introduction of the sulfonyl chloride functionality. The choice of synthetic route is dictated by the desired substitution pattern on the pyrazole ring.

Part 1: Forging the Pyrazole Core

The construction of the pyrazole ring is a well-established area of organic synthesis with several robust methods. The most common and versatile approach is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3]

Key Synthetic Pathways to Substituted Pyrazoles:

-

Knorr Pyrazole Synthesis: This classical method involves the reaction of a β-diketone with a hydrazine. The regioselectivity of the reaction can be influenced by the nature of the substituents on both reactants.[3]

-

From α,β-Unsaturated Ketones (Chalcones): The reaction of chalcones with hydrazines first yields pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles.[5][11]

-

1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a diazo compound with an alkyne, providing a direct route to substituted pyrazoles.[3][11]

The following diagram illustrates the general scheme of the Knorr pyrazole synthesis, a cornerstone of pyrazole chemistry.

Caption: Knorr Pyrazole Synthesis Workflow.

Part 2: Introduction of the Sulfonyl Chloride Moiety